

Application Notes and Protocols for the In Vivo Preparation of Uzansertib Phosphate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **Uzansertib phosphate** for in vivo animal studies, ensuring consistent and reproducible results. The following sections outline the necessary materials, equipment, and step-by-step procedures for creating stable and effective formulations for oral administration.

Physicochemical Properties and Solubility

Uzansertib phosphate is an orally active, ATP-competitive pan-PIM kinase inhibitor. For in vivo applications, it is crucial to prepare a homogenous and stable formulation. The solubility of **Uzansertib phosphate** has been determined in several common preclinical vehicles, facilitating its use in various animal models.

Quantitative Data Summary

The following table summarizes the recommended vehicle compositions and the achievable solubility for **Uzansertib phosphate**, enabling researchers to select the most appropriate formulation for their study needs.



Formulation Protocol	Vehicle Composition	Solubility	Appearance
1	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 1.8 mg/mL	Clear solution
2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 1.8 mg/mL	Clear solution
3	10% DMSO, 90% Corn Oil	≥ 1.8 mg/mL	Clear solution

Experimental Protocols

Below are detailed methodologies for preparing **Uzansertib phosphate** formulations for in vivo experiments. It is recommended to prepare these solutions fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be utilized to aid dissolution.[2]

Protocol 1: Aqueous-Based Formulation

This protocol is suitable for studies requiring a clear, aqueous-based solution for oral gavage.

Materials:

- Uzansertib phosphate
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile conical tubes



- · Pipettes and tips
- Vortex mixer
- · (Optional) Sonicator or water bath

Procedure:

- Weigh the required amount of **Uzansertib phosphate** and place it in a sterile conical tube.
- Add the solvents sequentially, starting with DMSO.
- Vortex the mixture thoroughly after the addition of each solvent to ensure complete dissolution.
- The final composition should be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
 [2]
- Visually inspect the solution for any undissolved particles. If necessary, sonicate or gently
 warm the solution to achieve a clear and homogenous state.

Protocol 2: Cyclodextrin-Based Formulation

This formulation utilizes a solubilizing agent, sulfobutyl ether beta-cyclodextrin (SBE- β -CD), to enhance the aqueous solubility of **Uzansertib phosphate**.

Materials:

- Uzansertib phosphate
- Dimethyl sulfoxide (DMSO)
- 20% SBE-β-CD in Saline
- Sterile conical tubes
- · Pipettes and tips
- Vortex mixer



Procedure:

- Prepare a 20% (w/v) solution of SBE-β-CD in saline.
- Weigh the required amount of Uzansertib phosphate and place it in a sterile conical tube.
- Add DMSO to the tube and vortex until the compound is fully dissolved.
- Add the 20% SBE-β-CD in saline solution to reach the final desired volume.
- The final composition should be: 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
- · Vortex the final mixture thoroughly to ensure homogeneity.

Protocol 3: Oil-Based Formulation

This protocol is an alternative for studies that require a lipid-based vehicle.

Materials:

- Uzansertib phosphate
- Dimethyl sulfoxide (DMSO)
- Corn Oil
- Sterile conical tubes
- Pipettes and tips
- Vortex mixer

Procedure:

- Weigh the required amount of **Uzansertib phosphate** and place it in a sterile conical tube.
- Add DMSO to dissolve the compound completely.
- Gradually add the corn oil while continuously vortexing to form a stable solution.



- The final composition should be: 10% DMSO and 90% Corn Oil.[2]
- Ensure the final solution is homogenous before administration.

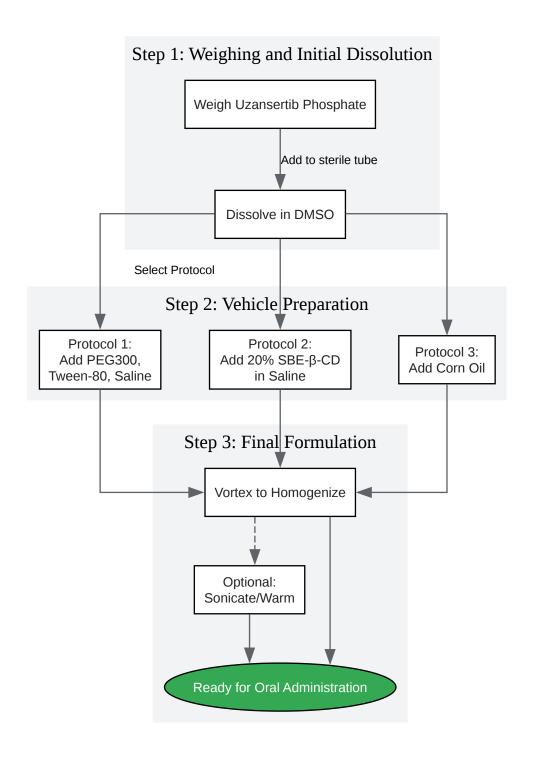
In Vivo Dosing

In preclinical mouse models of acute myeloid leukemia (MOLM-16) and multiple myeloma (KMS-12-BM), **Uzansertib phosphate** has been administered orally (PO) twice a day at doses ranging from 25 to 100 mg/kg.[1][2] This dosing regimen has been shown to inhibit tumor growth in a dose-dependent manner.[1][2]

Visualizations

The following diagrams illustrate the experimental workflow for preparing **Uzansertib phosphate** and the signaling pathway it inhibits.

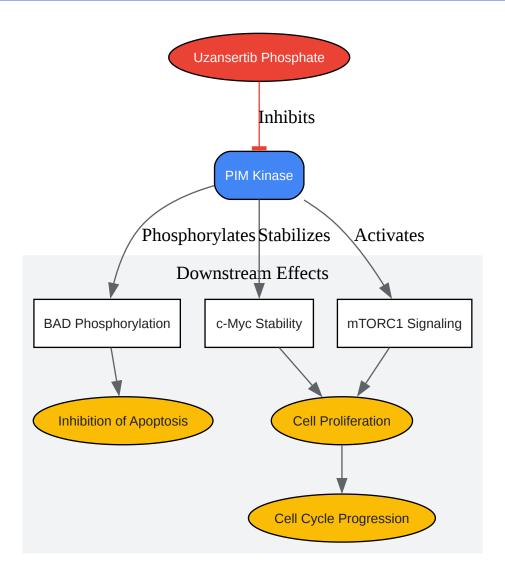




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Figure 1: Experimental workflow for preparing **Uzansertib phosphate**.





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